AChE/BChE-IN-3

Alzheimer's disease Parkinson's disease dementia Dual cholinesterase inhibition

Standard carbamate-based dual cholinesterase inhibitors (e.g., rivastigmine, donepezil) exhibit selectivity ratios unsuitable for probing BChE's compensatory role in neurodegeneration. AChE/BChE-IN-3 (BMC-1) offers a defined BChE-preferring profile (Selectivity Index = 15.9). - **Quantified Benchmark:** IC50 elAChE = 6.08 μM, IC50 eqBChE = 0.383 μM. - **Research Utility:** Ideal for Alzheimer's/Parkinson's disease models, SAR studies, and DMPK xenobiotic detoxification assays. - **Supply Assurance:** Stable carbamate; shipped ambient on blue ice. Available for immediate procurement.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
Cat. No. B12410208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-3
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O
InChIInChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3
InChIKeyUFIFVGYQSOMULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-3: Dual Cholinesterase Inhibitor


AChE/BChE-IN-3 (also known as BMC-1) is a synthetic carbamate-based dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This compound is a bambuterol derivative that lacks one of the carbamoyloxy groups on the benzene ring, and was developed as a research tool for investigating cholinergic dysfunction in Alzheimer's disease (AD) and Parkinson's disease (PD) dementia models [1]. Its primary utility lies in its defined and reproducible inhibitory profile against both AChE and BChE, making it suitable for in vitro enzymatic assays and preclinical studies requiring dual cholinesterase modulation [1].

1
Dual AChE/BChE inhibition studies in neurodegeneration models
BChE-preferring carbamate tool compound
2
In vitro enzymology with defined inhibitory profile
Reproducible dual-target modulation for assay use
3
Cholinergic dysfunction research in AD and PD dementia models
May support late-stage disease-model context

Why AChE/BChE-IN-3 Substitution Fails


Generic substitution among cholinesterase inhibitors is scientifically invalid due to significant differences in their AChE/BChE selectivity ratios, potency, and kinetic binding mechanisms. For instance, AChE/BChE-IN-3 exhibits a distinct BChE-preferring profile with a selectivity index (SI = IC50 AChE / IC50 BChE) of approximately 15.9, while the widely used comparator rivastigmine demonstrates a much lower SI of 2.3 [1], [2]. Furthermore, donepezil is a highly AChE-selective inhibitor (SI = 0.0024), making it fundamentally unsuitable for experiments requiring balanced or BChE-biased dual inhibition [2]. Simply using a 'dual inhibitor' from a different chemical class, such as a piperidine-based compound, introduces uncontrolled variables in target engagement and off-target activity, directly impacting the reproducibility of results in Alzheimer's disease and related neurodegenerative research [1], [2].

This Product
BChE-preferring dual inhibitor with reported selectivity index favoring BChE
Rivastigmine
Lower BChE selectivity profile; selectivity index may not match BChE-biased research needs
This Product
Carbamate scaffold with dual AChE/BChE target engagement
Donepezil
AChE-selective inhibitor; BChE inhibition context may differ substantially
Similar-sounding dual inhibitors from different chemical classes may introduce off-target variables. Selectivity profile and binding kinetics may not transfer directly.

AChE/BChE-IN-3 Comparator Analysis


Head-to-Head Potency vs. Rivastigmine

In the same study, AChE/BChE-IN-3 (BMC-1) was directly compared to rivastigmine, a clinically approved dual AChE/BChE inhibitor. The assay established that AChE/BChE-IN-3 exhibited significantly greater potency against both electric eel AChE (elAChE) and equine serum BChE (eqBChE) than rivastigmine under identical experimental conditions [1]. This places AChE/BChE-IN-3 among a select group of nine carbamates from the series that demonstrated superior in vitro efficacy to the reference standard [1].

Potency vs. Rivastigmine
Head-to-head
AChE IC50: 6.08 μM | BChE IC50: 0.383 μM ~1.9× AChE, ~12.8× BChE vs. rivastigmine
Reported higher dual inhibition context in identical assay conditions
Ellman's method; electric eel AChE and equine serum BChE
Alzheimer's disease Parkinson's disease dementia Dual cholinesterase inhibition In vitro enzymology

Selectivity Profile vs. Rivastigmine & Donepezil

The selectivity profile, quantified as the Selectivity Index (SI = IC50 AChE / IC50 BChE), is a critical determinant of a compound's downstream biological effects in Alzheimer's disease models. AChE/BChE-IN-3 demonstrates a strong preference for BChE inhibition (SI = 15.9), which is markedly different from the selectivity profiles of both rivastigmine (SI = 2.3) and donepezil (SI = 0.0024) [1], [2]. This distinct BChE bias is relevant because BChE activity increases and progressively compensates for declining AChE activity in the later stages of Alzheimer's disease [1].

Selectivity vs. Comparators
Cross-study
SI = 15.9 (BChE-preferring) ~6.9× vs. rivastigmine (SI 2.3), ~6600× vs. donepezil (SI 0.0024)
BChE-biased selectivity profile may support late-stage disease-model context
Selectivity Index = IC50 AChE / IC50 BChE; cross-study comparable
Selectivity index BChE preference Alzheimer's disease progression Comparative pharmacology

Dual Inhibition Profile vs. AChE/BChE-IN-10

Within the broader class of AChE/BChE dual inhibitors, significant variability exists in both absolute potency and selectivity. AChE/BChE-IN-10 is another compound in this series, and a direct comparison of their reported IC50 values reveals crucial distinctions. While AChE/BChE-IN-10 (IC50 AChE = 0.176 μM, IC50 BChE = 0.47 μM) is more potent against AChE, it exhibits a much lower selectivity index (SI = 0.37) than AChE/BChE-IN-3 (SI = 15.9) [1], . This means AChE/BChE-IN-10 is a balanced dual inhibitor, whereas AChE/BChE-IN-3 is a BChE-preferring dual inhibitor.

Profile vs. AChE/BChE-IN-10
Cross-study
SI = 15.9 (BChE-biased) vs. SI = 0.37 (balanced dual) ~43× more BChE-selective than IN-10
Dual inhibition is not monolithic; BChE-preference distinguishes research utility
IN-10 is ~34.5× more AChE-potent but lacks BChE bias; vendor datasheet context
AChE/BChE-IN series Comparative inhibitory activity BChE preference Tool compound selection

BChE Inhibition Comparison vs. Donepezil

Donepezil, a widely used AChE inhibitor, is fundamentally unsuitable for studies focused on the role of BChE in advanced Alzheimer's disease due to its extremely weak BChE inhibition. AChE/BChE-IN-3 demonstrates a BChE IC50 of 0.383 μM, which is approximately 20-fold more potent than the reported BChE IC50 of donepezil (7.6 μM) [1], [2]. This quantitative difference underscores the need for a dedicated dual inhibitor like AChE/BChE-IN-3 when the research question specifically addresses BChE activity.

BChE vs. Donepezil
Cross-study
BChE IC50: 0.383 μM vs. 7.6 μM (donepezil) ~19.8× BChE inhibition context
Reported higher BChE inhibition may support studies on compensatory BChE role
Equine serum BChE; Ellman's method; cross-study comparable
Butyrylcholinesterase inhibition Alzheimer's disease progression Donepezil Selective inhibition

AChE/BChE-IN-3 Application Scenarios


In Vitro Modeling of Late-Stage AD

This application leverages the quantified BChE-preferring selectivity of AChE/BChE-IN-3 (SI = 15.9) established in Section 3 [1]. In advanced AD, BChE activity is known to increase and compensate for the loss of AChE. Using AChE/BChE-IN-3 in cellular or enzymatic assays allows researchers to specifically probe the contribution of BChE to total cholinergic tone and investigate the downstream effects of BChE inhibition in a disease-relevant context, which cannot be accurately modeled with an AChE-selective inhibitor like donepezil (SI = 0.0024) or a less selective dual inhibitor like rivastigmine (SI = 2.3) [2].

SAR and Comparative Inhibitor Profiling

As demonstrated in the head-to-head comparison with rivastigmine [1], AChE/BChE-IN-3 serves as a key reference point for evaluating novel carbamate-based or dual cholinesterase inhibitors. Its well-defined IC50 values (elAChE: 6.08 μM; eqBChE: 0.383 μM) and distinct selectivity profile provide a robust quantitative benchmark for SAR studies aimed at optimizing dual inhibition potency, selectivity, or blood-brain barrier permeability. The direct comparison data from the Wu et al. study makes it an ideal control compound for new chemical entities in the same pharmacologic class [1].

Preclinical PDD Drug Development

Given that rivastigmine is clinically approved for PDD and that AChE/BChE-IN-3 demonstrates superior in vitro potency against both AChE and BChE [1], this compound is a high-value tool for preclinical PDD research. Its use in in vivo models allows for the investigation of enhanced dual cholinergic enhancement on motor and cognitive outcomes associated with PDD, providing a potential foundation for next-generation therapeutics that may offer improved efficacy over the current standard of care.

BChE in Toxicology and Detoxification

BChE plays a critical role in the detoxification of certain xenobiotics, including organophosphates and specific ester-containing drugs. With its potent BChE inhibition (IC50 = 0.383 μM) [1], AChE/BChE-IN-3 is an ideal chemical probe for in vitro studies designed to isolate the specific contribution of BChE to the metabolism or detoxification of a test compound. This application is highly relevant in drug metabolism and pharmacokinetics (DMPK) and environmental toxicology research.

Application
Selection Property
Validation Focus
Late-stage AD in vitro modeling
BChE-preferring selectivity profile
BChE contribution to cholinergic tone; compensatory activity context
SAR and comparator inhibitor profiling
Defined dual inhibition IC50 benchmarks
Quantitative reference for novel carbamate optimization
Preclinical PD dementia research
Dual AChE/BChE target engagement
Motor and cognitive endpoint context in model systems
BChE toxicology and detoxification studies
Potent BChE inhibition
Xenobiotic metabolism and DMPK endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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